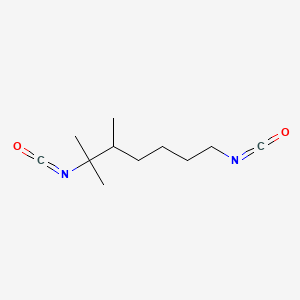
3-Phenoxybenzonitrile
説明
3-Phenoxybenzonitrile is a chemical compound with the molecular formula C13H9NO . It has an average mass of 195.217 Da and a monoisotopic mass of 195.068420 Da .
Synthesis Analysis
A study on the synthesis and pharmacological activity of 3-Phenoxybenzoic Acid Derivatives found that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized . The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 195.068420 Da .Physical And Chemical Properties Analysis
This compound has a boiling point of 149 °C . It should be stored at a temperature between 2-8°C . The density of the compound is 1.17g/cm3 .科学的研究の応用
Synthesis Optimization
Research has been conducted on optimizing the synthesis of 3-phenoxybenzoic acid imidates hydrochlorides, derived from 3-phenoxybenzonitrile, through the Pinner reaction. The optimal conditions for this process have been established, leading to a minimum of 95% yield of the target hydrochlorides. This is significant as these hydrochlorides are biologically active substances, and finding optimal synthesis parameters is crucial for efficient production (Popov et al., 2018).
Chemical Synthesis and Applications
This compound has been used in the synthesis of various biologically active substances. For instance, N-methyl-N-phenyl-3-phenoxyphenylamidine, derived from this compound, shows potential applications in pharmacology due to its predicted high biological activities, such as anti-tumor, anti-cancer, and anti-thrombosis effects (Popov, Korchagina, & Karataeva, 2013).
Photochemistry Studies
The photochemistry of substituted 4-halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, has been studied in detail. This research provides insights into the effects of CN substitution on the formation of solvated electrons and various radical species, contributing to our understanding of the phototransformation processes of these compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).
Development of Sensitive Detection Methods
A highly sensitive direct competitive fluorescence enzyme immunoassay has been developed for the detection of 3-Phenoxybenzoic acid (a metabolite of pyrethroid insecticides including this compound) in urine. This assay, based on a nanobody-alkaline phosphatase fusion protein, shows a significant improvement in sensitivity compared to traditional methods and can be used to monitor human exposure to pyrethroid insecticides (Huo et al., 2018).
Synthesis of Biologically Active Molecules
The compound 3-(phenylmethoxy)phenol, an intermediate in the synthesis of various biologically active molecules, can be synthesized using this compound. This process employs phase transfer catalysis, which has advantages in terms of reaction rate, selectivity, and catalyst reuse, aligning with principles of Green Chemistry (Yadav & Badure, 2008).
Engineering Herbicide Resistance
A study demonstrated herbicide resistance in transgenic plants expressing a bacterial gene that detoxifies bromoxynil (derived from this compound). This approach of introducing a novel catabolic detoxification gene in plants opens up avenues for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Safety and Hazards
特性
IUPAC Name |
3-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQEIIFTPFARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392256 | |
| Record name | 3-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50789-45-2 | |
| Record name | 3-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of optimizing the Pinner reaction for producing hydrochlorides of 3-phenoxybenzoic acid imidates?
A: The Pinner reaction, using 3-Phenoxybenzonitrile as a starting material, offers a pathway to synthesize hydrochlorides of 3-phenoxybenzoic acid imidates. These imidates demonstrate biological activity and hold potential for pharmaceutical applications [, ]. Optimizing the reaction conditions, such as temperature and reagent ratios, is crucial to maximize yield, reduce reaction time, and minimize byproduct formation []. This efficiency is essential for developing cost-effective and scalable synthesis methods for potential pharmaceuticals.
Q2: How does the ratio of reagents impact the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides via the Pinner reaction?
A: Research indicates that using a specific ratio of this compound to alcohol (1:2 to 1:3) in the Pinner reaction significantly benefits the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides []. This optimized ratio, along with controlled temperature (15-40°C) and continuous hydrogen chloride supply, helps achieve a high yield (at least 95%) and minimizes unwanted byproducts [].
Q3: Beyond the Pinner reaction, what other chemical modifications have been explored with this compound?
A: Researchers have investigated the nitration and bromination of this compound to generate novel derivatives []. This exploration of different chemical modifications allows for expanding the library of compounds derived from this compound, potentially leading to the discovery of molecules with enhanced or unique biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















